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molecular formula C9H11F2NO2S B1442141 N-(2,4-Difluorophenyl)propane-1-sulfonamide CAS No. 918523-57-6

N-(2,4-Difluorophenyl)propane-1-sulfonamide

Cat. No. B1442141
M. Wt: 235.25 g/mol
InChI Key: YFZDPIXYOILDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901301B2

Procedure details

To 2,4-difluoro-phenylamine (1, 11.8 g, 91.4 mmol) in 110 mL of dichloromethane, pyridine (8.13 mL, 100 mmol) and propane-1-sulfonyl chloride (4, 11.3 mL, 100 mmol) were added. The reaction was stirred at room temperature overnight, then poured into 1 M aqueous hydrochloric acid, the aqueous layer separated and extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum. The crude material was purified by silica gel column chromatography to give the desired compound (11, 19.98 g, 92.9%). MS(ESI)=[M−H+]−=234.06.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
8.13 mL
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:9].N1C=CC=CC=1.[CH2:16]([S:19](Cl)(=[O:21])=[O:20])[CH2:17][CH3:18].Cl>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][S:19]([CH2:16][CH2:17][CH3:18])(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N
Name
Quantity
8.13 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NS(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.98 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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